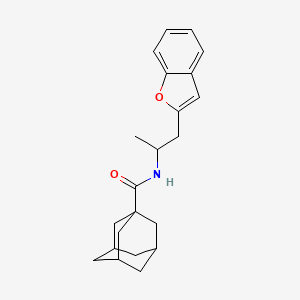

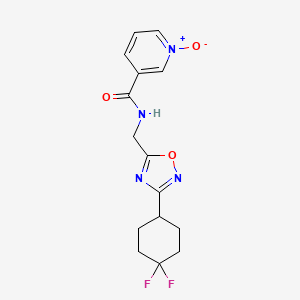

![molecular formula C7H14ClF2NO2 B2514331 3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride CAS No. 2470440-31-2](/img/structure/B2514331.png)

3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the analysis of this compound. For instance, the asymmetric synthesis of amino acids with fluorinated side chains is described, which is relevant due to the presence of fluorine atoms in the compound of interest . Additionally, the synthesis of amino acids with different substituents on the butanoic acid backbone is discussed, which could provide insights into the chemical behavior of similar compounds .

Synthesis Analysis

The synthesis of related beta-amino acids with fluorinated side chains has been achieved through an asymmetric 1,3-proton shift transfer reaction, which could potentially be adapted for the synthesis of "3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride" . Moreover, the chemoenzymatic synthesis of amino acids using pig liver esterase suggests that biocatalysis could be a viable route for the synthesis of similar compounds, potentially offering high enantioselectivity and yield .

Molecular Structure Analysis

While the molecular structure of "3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride" is not directly analyzed in the papers, the crystal structure of a related compound with a dimethoxyphenylethylamino group has been determined by X-ray diffraction . This suggests that X-ray crystallography could be a suitable technique for analyzing the molecular structure of the compound , providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride". However, the synthesis of various heterocyclic systems using amino acids as precursors indicates that the compound could potentially participate in the formation of heterocycles, given the presence of both amino and carboxylic acid functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride" are not discussed in the provided papers. However, the synthesis and characterization of structurally similar compounds suggest that techniques such as nuclear magnetic resonance spectroscopy and Hirshfeld surface analysis could be employed to study the physical and chemical properties of the compound, including its tautomeric forms and intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

1. Recognition and Transfer of Compounds Self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer have demonstrated the ability to selectively recognize hydrophilic amino and N,N-dimethylamino compounds, including 3-aminophenylboronic acid, transferring them from aqueous solutions to organic media. This selective recognition is pivotal for various chemical and analytical processes, showcasing the chemical's potential in separating and analyzing specific compounds (Sawada et al., 2000).

2. Peptide Coupling and Synthesis of Enzymatic Substrates Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) has been utilized as an efficient coupling reagent for conjugated carboxylic acids with methyl ester amino acids hydrochloride. This method has proven to be highly efficient, achieving up to 90% yield in chemical reactions and facilitating the synthesis of crucial enzymatic substrates like Fa-Met (Brunel et al., 2005).

3. Generation of Diverse Chemical Libraries 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This demonstrates the compound's versatility in creating a wide range of chemical structures, pivotal for pharmaceutical and material sciences (Roman, 2013).

4. Derivatization and Detection in Analytical Chemistry A technique for the derivatization of aqueous carboxylic acids to their corresponding 2,2,2-trifluoroethylamide derivatives has been reported, using 3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC) and 2,2,2-trifluoroethylamine hydrochloride. This method is significant in environmental analytical chemistry, providing a sensitive alternative for the detection of various acids (Ford et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO2.ClH/c1-10(2)4-5(7(8)9)3-6(11)12;/h5,7H,3-4H2,1-2H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVQCAJGBNXWMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC(=O)O)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

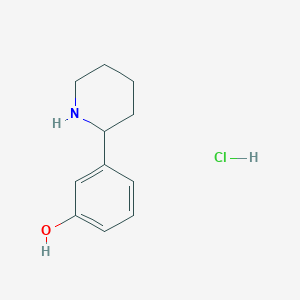

![2-[(4-Fluorosulfonyloxybenzoyl)amino]pyridine](/img/structure/B2514249.png)

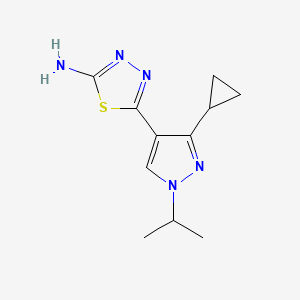

![7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2514254.png)

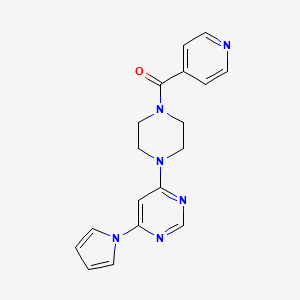

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate](/img/structure/B2514256.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)

![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)

![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)